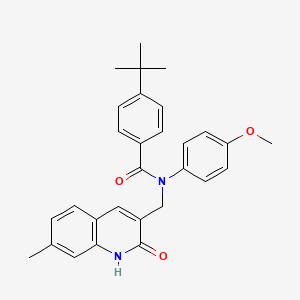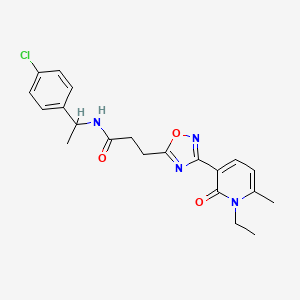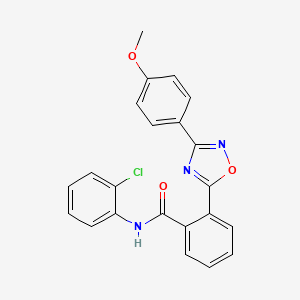
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HMQN, is a compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, which is involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide for lab experiments is its specificity for HSP90 inhibition, which allows for targeted effects on cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in various experimental settings. Finally, there is potential for the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in combination with other cancer therapies to enhance their efficacy.
Synthesemethoden
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-8-methylquinoline with benzoyl chloride, followed by the reaction of the resulting product with o-toluidine. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-4-6-13-22(17)26(30)28(23-14-7-5-10-18(23)2)16-21-15-20-12-8-11-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMQRQNULZPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

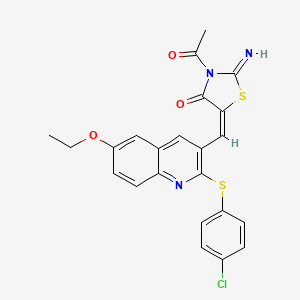


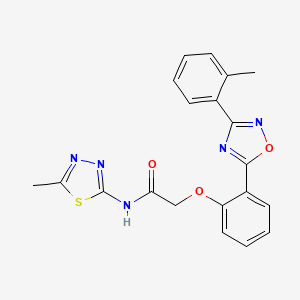
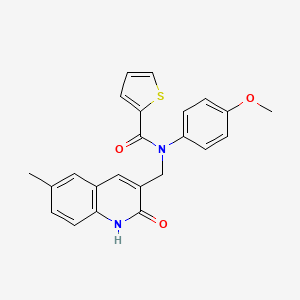

![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
